2-phenoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acetamide
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Overview
Description
2-phenoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of 2-phenoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acetamide typically involves the following steps:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the trifluoromethyl group: This step can be carried out using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the phenoxy group: This can be done through nucleophilic aromatic substitution reactions.
Formation of the acetamide linkage: This involves the reaction of the thiazole derivative with an appropriate acylating agent.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-phenoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-phenoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activities make it a candidate for studying its effects on various biological systems.
Medicine: Due to its potential antibacterial, antifungal, and anti-inflammatory properties, it is being investigated for therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar compounds to 2-phenoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acetamide include other thiazole derivatives with different substituents. These compounds may have similar biological activities but differ in their potency and specificity. Examples include:
2-methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)methylthio)phenoxyacetic acid: Known for its anti-inflammatory properties.
6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: Exhibits cytotoxic activity against tumor cell lines.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
2-phenoxy-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O2S/c21-20(22,23)15-8-6-14(7-9-15)19-25-16(13-28-19)10-11-24-18(26)12-27-17-4-2-1-3-5-17/h1-9,13H,10-12H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYYFOMRFGBKNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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